4-Chloro-2,5-diethoxyaniline
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Overview
Description
4-Chloro-2,5-diethoxyaniline is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-diethoxyaniline typically involves the chlorination of 2,5-diethoxyaniline. One common method includes the use of copper chloride as a catalyst in the presence of hydrochloric acid and oxygen. The reaction is carried out at elevated temperatures, around 95°C, for several hours to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-diethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,5-diethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-diethoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Diethoxyaniline: Lacks the chlorine substitution.
4-Chloroaniline: Lacks the ethoxy groups.
Properties
CAS No. |
35271-60-4 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
4-chloro-2,5-diethoxyaniline |
InChI |
InChI=1S/C10H14ClNO2/c1-3-13-9-6-8(12)10(14-4-2)5-7(9)11/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
QKRGVQSQFKCZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)Cl |
Origin of Product |
United States |
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